molecular formula C37H52O3 B1683206 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane CAS No. 1843-03-4

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

Cat. No.: B1683206
CAS No.: 1843-03-4
M. Wt: 544.8 g/mol
InChI Key: PRWJPWSKLXYEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane (CAS 1843-03-4), commonly known as Antioxidant CA, is a high-molecular-weight phenolic antioxidant widely used in polymer stabilization. Its molecular formula is C₃₇H₅₂O₃, with a molecular weight of 544.81 g/mol and a melting point range of 181–190°C . Structurally, it features three 2-methyl-4-hydroxy-5-tert-butylphenyl groups attached to a butane backbone, conferring steric hindrance that enhances thermal stability and reduces volatility .

Antioxidant CA is employed in polypropylene (PP), polyethylene (PE), polyvinyl chloride (PVC), ABS resins, and polyamides to inhibit oxidative degradation during processing and end-use . Its advantages include low volatility, resistance to high-temperature processing, and non-discoloration properties. Additionally, it exhibits copper deactivation capabilities, making it suitable for cable insulation . Synergistic effects are observed when combined with thioester antioxidants like DLTDP or UV absorbers, enhancing overall stabilization efficacy .

Mechanism of Action

Biological Activity

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, commonly known as Topanol CA, is a synthetic phenolic antioxidant widely utilized in various industries, including plastics, food packaging, and cosmetics. This compound is recognized for its ability to inhibit oxidative degradation in materials and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antioxidant properties, potential therapeutic applications, and safety profile.

  • Molecular Formula : C₃₇H₅₂O₃
  • Molecular Weight : 544.81 g/mol
  • CAS Number : 1843-03-4
  • Melting Point : 183-190 °C
  • Density : 0.5 g/cm³

Antioxidant Mechanism

The primary biological activity of this compound is its role as an antioxidant. The phenolic structure allows it to donate hydrogen atoms to free radicals, effectively neutralizing them and preventing oxidative stress. This mechanism is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS).

Applications in Health and Therapeutics

Recent studies have explored the therapeutic potential of phenolic antioxidants like Topanol CA beyond their industrial applications:

  • Neuroprotective Effects : Research indicates that derivatives of tert-butyl phenolic antioxidants can reduce glutamate-induced oxidative toxicity in neuronal cells. In vivo studies have shown beneficial outcomes in rodent models of ischemic stroke, suggesting a low toxicity profile and promising therapeutic possibilities .
  • Protective Role Against Nephrotoxicity : The compound has been observed to inhibit lipid peroxidation induced by mersalyl in rat kidney cortical mitochondria, indicating a protective role against free-radical-mediated nephrotoxicity .
  • Cancer Metastasis and Inflammatory Conditions : Studies suggest that related compounds can mitigate oxidative stress and apoptosis in various cell types. They activate the Nrf2 pathway, which enhances antioxidant enzyme activities and offers protective effects against conditions such as colorectal cancer metastasis and cartilage destruction in osteoarthritis .

Safety Profile and Toxicological Considerations

Despite its beneficial properties, concerns regarding the safety of tert-butyl phenolic antioxidants have been raised. Some studies suggest that these compounds may act as endocrine disruptors and could potentially cause liver and lung damage or allergic reactions . Therefore, comprehensive evaluations of their safety profiles are critical.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntioxidantNeutralizes free radicals; protects against oxidative stress
NeuroprotectiveReduces oxidative toxicity in neuronal cells; beneficial in ischemic stroke
NephroprotectivePrevents lipid peroxidation in renal tissues
Anti-inflammatoryMitigates inflammation; offers protective effects in chronic conditions
Potential ToxicityPossible endocrine disruption; liver/lung damage risks

Case Studies

  • Case Study on Food Packaging :
    A study evaluated the presence of this compound in food packaging materials. It was found that this antioxidant is used at maximum concentrations to enhance the stability of plastics used in food contact applications . The implications for human exposure through food sources necessitate further research into its safety.
  • Toxicology Assessment :
    A comprehensive risk evaluation highlighted the need for more extensive toxicological studies on TBP-AOs to understand their long-term health impacts better. This includes assessing their potential as endocrine disruptors and their effects on human health through various exposure pathways .

Q & A

Basic Research Questions

Q. What are the key molecular characteristics of 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, and how do they influence its antioxidant properties?

  • Answer : The compound (C₃₇H₅₂O₃; MW 544.81) features three phenolic groups with tert-butyl substituents, which stabilize free radicals via steric hindrance and electron-donating effects. Its antioxidant mechanism involves hydrogen atom transfer (HAT) from hydroxyl groups to reactive oxygen species (ROS). Structural verification requires NMR (¹H/¹³C) and FT-IR to confirm phenolic O-H stretching (~3200 cm⁻¹) and tert-butyl group vibrations .

Q. What experimental methodologies are recommended for synthesizing this compound in academic settings?

  • Answer : A typical synthesis involves Friedel-Crafts alkylation of 2-methyl-4-hydroxy-5-tert-butylphenol with butane-1,1,3-tricarboxylic acid derivatives. Key steps include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
  • Yield optimization : Monitor reaction temperature (80–100°C) and stoichiometry (3:1 phenol-to-acid ratio) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Answer : Combine:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Spectroscopy : ¹H NMR (δ 1.3 ppm for tert-butyl, δ 6.5–7.0 ppm for aromatic protons) and mass spectrometry (ESI-MS for [M+H]+ at m/z 545.8).
  • Thermal analysis : DSC to confirm melting point (~107°C, per flash point data) .

Advanced Research Questions

Q. What computational strategies can predict the antioxidant efficiency of this compound under varying environmental conditions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HAT mechanisms by analyzing bond dissociation enthalpies (BDE) of phenolic O-H groups. Molecular dynamics simulations assess solubility in polymer matrices, while QSAR models correlate substituent effects (e.g., tert-butyl position) with radical scavenging activity .

Q. How can researchers resolve contradictions in reported antioxidant efficiency data across studies?

  • Answer : Implement factorial design (DoE) to isolate variables:

FactorLevels
Temperature25°C, 50°C, 75°C
Solvent polarityHexane, ethanol, water
Radical typeDPPH, ABTS, hydroxyl
Analyze interactions via ANOVA and validate with kinetic studies (e.g., Arrhenius plots). Contradictions often arise from unaccounted solvent effects or radical specificity .

Q. What advanced analytical techniques are suitable for characterizing degradation byproducts during long-term stability studies?

  • Answer : Use:

  • LC-QTOF-MS : Identify oxidized derivatives (e.g., quinone forms via O-H group loss).
  • EPR spectroscopy : Detect persistent radical intermediates.
  • Accelerated aging tests : Expose samples to UV light (λ = 365 nm) and monitor degradation via GC-MS headspace analysis .

Q. How can green chemistry principles be applied to improve the sustainability of this compound’s synthesis?

  • Answer : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance catalyst recyclability. Employ microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours conventional) and energy use. Optimize atom economy by switching to one-pot multi-component reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Key Structural Features

  • Antioxidant CA: Three bulky phenolic groups attached to a butane chain, providing high steric hindrance .
  • IRGANOX® 3114: A triazine-core compound with three 3,5-di-tert-butyl-4-hydroxybenzyl groups, offering enhanced thermal resistance due to its rigid heterocyclic structure .
  • BHT (2,6-Di-tert-butyl-4-methylphenol): A monophenolic antioxidant with lower molecular weight (220.35 g/mol) and simpler structure, leading to higher volatility .

Thermal Stability and Volatility

Compound Molecular Weight (g/mol) Melting Point (°C) Thermal Stability Volatility
Antioxidant CA 544.81 181–190 Very High Low
IRGANOX® 3114 784.97* 220–228* Extremely High Very Low
BHT 220.35 70 Moderate High

*Data for IRGANOX® 3114 inferred from structural analogs .

Antioxidant CA’s high molecular weight and branched structure contribute to its superior thermal stability compared to BHT, though IRGANOX® 3114 surpasses both due to its triazine backbone .

Efficiency in Oxidation Inhibition

  • Antioxidant CA : Effective at low concentrations (0.05–5 parts per 100 parts resin) due to high radical-scavenging capacity and compatibility with polyolefins .
  • IRGANOX® 3114: Preferred in high-temperature applications (e.g., engineering plastics) due to exceptional stability but may require higher loadings .

Market and Regulatory Considerations

  • Cost: BHT is the most economical, while IRGANOX® 3114 is premium-priced due to complex synthesis .
  • Regulatory Status: Antioxidant CA and IRGANOX® 3114 are compliant with industrial safety standards, but BHT faces restrictions in food-contact applications due to migration risks .

Properties

IUPAC Name

4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O3/c1-21(25-18-29(35(5,6)7)32(38)15-22(25)2)14-28(26-19-30(36(8,9)10)33(39)16-23(26)3)27-20-31(37(11,12)13)34(40)17-24(27)4/h15-21,28,38-40H,14H2,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJPWSKLXYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C(C)(C)C)C3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038883
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1843-03-4, 39283-48-2
Record name Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1843-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topanol CA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001843034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topanol SA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039283482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-(1-methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,3-TRI(3-TERT-BUTYL-4-HYDROXY-6-METHYLPHENYL)BUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF6E9O0XJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Reactant of Route 2
Reactant of Route 2
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Reactant of Route 3
Reactant of Route 3
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Reactant of Route 4
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Reactant of Route 5
Reactant of Route 5
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Reactant of Route 6
Reactant of Route 6
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.